Hexadecyl acrylate

Solid-state polymerization Rotator phase Photopolymerization kinetics

Procure Hexadecyl Acrylate (HDA, C16) for its unique solid-state photopolymerization capability in binary rotator phases, achieving up to 60% conversion—a property unattainable with pure HDA or shorter-chain acrylates. Its C16 chain delivers optimal hydrophobicity and low-temperature flexibility, making it the preferred monomer for pour point depressants over methacrylate analogs, and for low-friction coatings (μ ≈ 0.10). For shape-memory hydrogels, HDA ensures a precise 30°C trigger temperature, bridging the gap between C14 (15°C) and C18 (40°C) acrylates.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 13402-02-3
Cat. No. B1329556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl acrylate
CAS13402-02-3
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)C=C
InChIInChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3
InChIKeyPZDUWXKXFAIFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Acrylate (CAS 13402-02-3): Procurement Guide for a Long-Chain Functional Monomer with Differentiated Performance


Hexadecyl acrylate (HDA, CAS 13402-02-3) is a long-chain alkyl acrylate ester (C16) that functions as a hydrophobic functional monomer in polymer synthesis . Its extended alkyl chain imparts low glass transition temperature, high hydrophobicity, and crystallinity to resulting polymers [1]. HDA exists as a clear liquid at 25°C with a melting point of 17–24°C and a boiling point of 370.5°C at 760 mmHg . Unlike shorter-chain acrylates, HDA exhibits a rotator phase that enables solid-state photopolymerization [2].

Why Hexadecyl Acrylate (CAS 13402-02-3) Cannot Be Replaced by Other Long-Chain Acrylates in Critical Applications


Long-chain alkyl acrylates are not interchangeable due to chain-length-dependent differences in rotator phase stability, photopolymerization kinetics, and polymer properties [1]. Substituting HDA with tetradecyl acrylate (C14) or octadecyl acrylate (C18) alters the binary phase behavior and polymerization conversion [2]. In pour point depressant applications, acrylate monomers demonstrate superior performance over methacrylate analogs [3]. The specific C16 chain length of HDA provides an optimal balance of crystallinity, hydrophobicity, and mechanical flexibility that cannot be replicated by simply using a different long-chain acrylate [4].

Quantitative Evidence Guide: Verified Differentiation of Hexadecyl Acrylate (CAS 13402-02-3) vs. Closest Analogs


Rotator-Phase Photopolymerization: 60% Conversion for HDA/ODA Binary Systems vs. 0% for Pure HDA

In a binary rotator phase system, the photopolymerization conversion of hexadecyl acrylate (HDA) blended with octadecyl acrylate (ODA) reached 60%, whereas pure HDA exhibited near 0% conversion under the same conditions [1]. This ultra-addition effect demonstrates that HDA's rotator phase can be stabilized and its polymerization efficiency dramatically enhanced through blending with ODA, a property not achievable with pure HDA alone.

Solid-state polymerization Rotator phase Photopolymerization kinetics

Friction Coefficient Reduction: μ ≈ 0.10 for Poly(MHDA) Copolymers vs. Poly(ODMA)

In a comparative tribological study, copolymers containing methyl α-n-hexadecylacrylate (MHDA, a derivative of HDA) with methyl methacrylate (MMA) achieved a coefficient of friction μ ≈ 0.10 at approximately 50 mol% MHDA content, comparable to the homopolymer limit [1]. The durability of thin films (3700–4100 Å) increased with MHDA concentration up to 21–25 mol% and exceeded that of poly-MMA [1].

Tribology Friction reduction Copolymer design

Acrylate vs. Methacrylate Superiority: Enhanced Pour Point Depression Performance

A comparative study of (meth)acrylic ester copolymers for crude oil pour point reduction demonstrated that copolymers based on hexadecyl acrylate (HDA) and methyl acrylate exhibited superior performance relative to their methacrylate counterparts (hexadecyl methacrylate with methyl methacrylate) [1]. The study attributes this advantage to the structural differences between acrylate and methacrylate backbones, which influence paraffin deposition prevention.

Pour point depressant Crude oil flow improver Acrylate vs. methacrylate

Chain-Length-Dependent Trigger Temperatures: PC16A (30°C) vs. PC14A (15°C) and PC18A (40°C) in Shape-Memory Organohydrogels

In organohydrogel systems containing semicrystalline poly(n-alkyl acrylates), the trigger temperatures for shape-memory effect are directly correlated with side-chain length: poly(n-hexadecyl acrylate) (PC16A) exhibits a trigger temperature of 30°C, positioned between poly(n-tetradecyl acrylate) (PC14A) at 15°C and poly(n-octadecyl acrylate) (PC18A) at 40°C [1]. The organohydrogels withstand 90–94% compression without failure and possess a Young's modulus up to 2.3 MPa at room temperature [1].

Shape-memory polymers Organohydrogels Trigger temperature

Thermal Conductivity Enhancement: HDA-g-Graphene at 3.957 W/(m·K) vs. HDA Alone

Hexadecyl acrylate grafted onto graphene (HDA-g-GN) via a Diels–Alder reaction achieves a thermal conductivity of 3.957 W/(m·K), which is substantially higher than that of HDA itself and previously reported phase change materials (PCMs) [1]. The material also exhibits an electrical conductivity of 219 S/m and melting/crystallizing enthalpies of 57 and 55 J/g, respectively [1]. The crystalline activation energy decreased from 397 to 278 kJ/mol (Kissinger model) compared to pure HDA [1].

Phase change materials Thermal conductivity Graphene functionalization

Solar Modulation Range: 54.8% to 22.9% Light Transmittance for Poly(HEA-HDA) Smart Windows

A thermoresponsive smart window device incorporating poly(HEA-HDA) copolymer (HEA = hydroxyethyl acrylate, HDA = hexadecyl acrylate) dynamically modulates light transmittance in the solar range from 54.8% to 22.9% as temperature increases above the polymer's phase-transition temperature [1]. The device achieves an indoor temperature cooling of 7.1 °C in model house testing [1].

Smart windows Thermochromic materials Solar modulation

Validated Application Scenarios for Hexadecyl Acrylate (CAS 13402-02-3) Based on Quantitative Evidence


Solid-State Photopolymerization for Precision Polymer Synthesis

Researchers requiring solid-state photopolymerization should select HDA for its ability to form binary rotator phases with ODA, enabling polymerization conversions up to 60% (vs. near 0% for pure HDA) [1]. This is critical for applications demanding region-specific and stereospecific structural control that cannot be achieved in solution polymerization.

Tribological Coatings and Lubricant Additives with Targeted Friction Coefficient

Formulators developing low-friction coatings or lubricants can utilize HDA-based copolymers to achieve a coefficient of friction μ ≈ 0.10 at approximately 50 mol% comonomer incorporation [1]. The ability to tune durability via copolymer composition makes HDA preferable over other long-chain acrylates for tribological applications.

Crude Oil Pour Point Depressants Requiring Acrylate-Specific Performance

Petroleum industry users formulating pour point depressants should select HDA over its methacrylate analog, as acrylate-based copolymers demonstrate superior performance in preventing paraffin deposition and improving low-temperature flowability [1]. This evidence-based selection reduces formulation trial-and-error.

Shape-Memory Materials with Precisely 30°C Trigger Temperature

Material scientists designing shape-memory organohydrogels requiring a trigger temperature of 30°C should use HDA (PC16A), as it provides exactly this thermal response, positioned between PC14A (15°C) and PC18A (40°C) [1]. This enables predictable, tunable thermal actuation in soft robotics and biomedical devices.

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